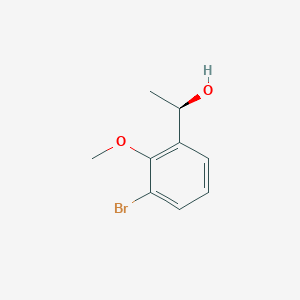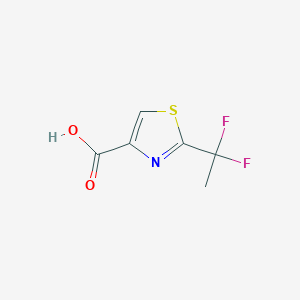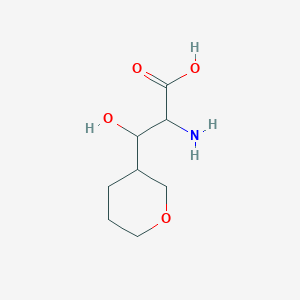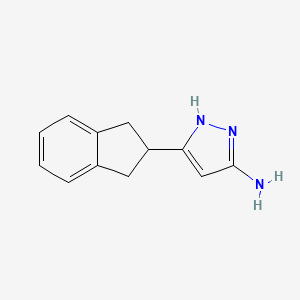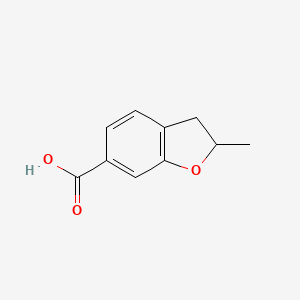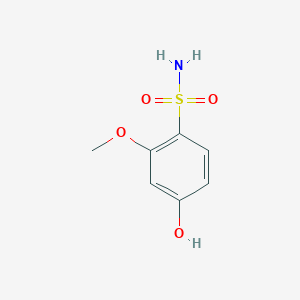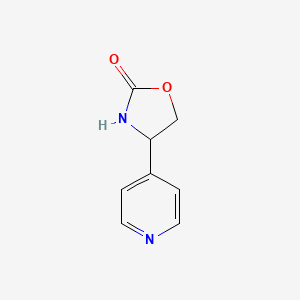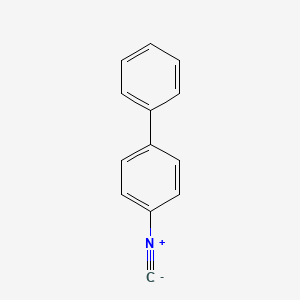
1,1-Difluoro-3-isocyanatopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-3-isocyanatopropane is a chemical compound with the molecular formula C4H5F2NO. . The compound contains an isocyanate group and two fluorine atoms attached to a propane backbone, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Difluoro-3-isocyanatopropane can be synthesized through various methods. One common approach involves the reaction of 1,1-difluoropropane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Difluoro-3-isocyanatopropane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas and polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as dibutyltin dilaurate, can be used to accelerate reactions involving the isocyanate group.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Applications De Recherche Scientifique
1,1-Difluoro-3-isocyanatopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential use in the development of biologically active compounds. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of these compounds.
Medicine: Explored for its potential use in drug discovery and development. Fluorinated compounds are often more resistant to metabolic degradation, making them attractive candidates for pharmaceuticals.
Industry: Used in the production of specialty polymers and materials. The isocyanate group allows for the formation of polyurethanes and other polymeric materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-3-isocyanatopropane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of various products such as ureas and carbamates. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Difluoro-2-isocyanatopropane: Similar structure but with the isocyanate group attached to a different carbon atom.
1,1-Difluoro-3-methyl-2-isocyanatopropane: Contains an additional methyl group, which can influence its reactivity and properties.
1,1-Difluoro-3-isocyanatobutane: Similar structure but with an extended carbon chain.
Uniqueness
1,1-Difluoro-3-isocyanatopropane is unique due to the specific positioning of the isocyanate group and the fluorine atoms. This arrangement can lead to distinct reactivity patterns and properties compared to other similar compounds. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C4H5F2NO |
|---|---|
Poids moléculaire |
121.09 g/mol |
Nom IUPAC |
1,1-difluoro-3-isocyanatopropane |
InChI |
InChI=1S/C4H5F2NO/c5-4(6)1-2-7-3-8/h4H,1-2H2 |
Clé InChI |
XXTZXRHKXLYZTE-UHFFFAOYSA-N |
SMILES canonique |
C(CN=C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



